![molecular formula C14H21NO B7933095 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol](/img/structure/B7933095.png)
2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol
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Overview
Description
2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol is an organic compound that features a cyclopropyl group, a phenyl group, and an amino-ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol typically involves the reaction of cyclopropylamine with 1-phenyl-1-propanol under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol is of interest in the development of new therapeutic agents. Its structural similarity to phenylethanolamines suggests potential activity as a modulator of neurotransmitter systems. Research indicates that derivatives of phenylethanolamines can influence metabolic processes and may have applications in treating conditions such as obesity and diabetes by modulating lipolysis in adipocytes .
Chemical Biology
The compound's cyclopropane moiety contributes to its reactivity, making it a valuable tool in bioorthogonal chemistry. Cyclopropene derivatives have been employed for selective labeling of biomolecules, facilitating studies on protein interactions and cellular processes . The high ring strain associated with cyclopropenes allows for rapid reactions under mild conditions, enhancing their utility in biological settings.
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various reactions, including:
- Diels-Alder Reactions : The cyclopropene unit can engage in stereoselective Diels-Alder reactions, yielding valuable cyclic compounds .
- Functionalization : The amino group can be easily modified to produce a range of derivatives with tailored biological activities.
Agrochemical Development
Research into cyclopropene derivatives has shown promise as plant growth regulators. Studies indicate that certain derivatives can affect plant growth patterns, potentially leading to new herbicides or growth enhancers . This application is particularly relevant given the increasing need for sustainable agricultural practices.
Case Studies
Mechanism of Action
The mechanism of action of 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the phenyl and amino-ethanol moieties.
1-Phenyl-1-propanol: Contains the phenyl group but lacks the cyclopropyl and amino-ethanol moieties.
Aminoethanol: Features the amino-ethanol moiety but lacks the cyclopropyl and phenyl groups.
Uniqueness
2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol is unique due to its combination of cyclopropyl, phenyl, and amino-ethanol groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The compound is characterized by its cyclopropyl and phenyl groups, which contribute to its biological activity through interactions with various molecular targets. Its chemical structure allows it to undergo several reactions, including oxidation, reduction, and substitution, which can affect its pharmacological properties.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It is believed to modulate the activity of these targets, leading to various physiological effects. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing pathways related to neurotransmission and metabolic regulation.
Biological Activity Overview
The compound has been studied for several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy varies depending on the concentration and specific strain tested.
- Anticancer Potential : Research indicates that this compound may possess anticancer properties, potentially inhibiting the proliferation of cancer cells. Studies have shown that derivatives of similar structures exhibit significant activity against specific cancer cell lines.
- Anti-obesity Effects : Some derivatives of this compound are being explored for their potential as anti-obesity agents due to their selective action on β3-adrenergic receptors, which play a role in lipolysis and energy expenditure .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for E. coli, indicating moderate antibacterial activity compared to standard antibiotics like ceftriaxone .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound inhibited the growth of prostate cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase. Further research is needed to elucidate the exact pathways involved .
Biological Activity | Target Organism/Cell Line | MIC (µg/mL) | Effect Observed |
---|---|---|---|
Antimicrobial | E. coli | 50 | Moderate activity |
Antimicrobial | Staphylococcus aureus | 40 | Comparable to ceftriaxone |
Anticancer | Prostate cancer cell line | N/A | Induced apoptosis |
Research Findings
Recent studies have highlighted the compound's potential as a precursor for drug development. Its ability to selectively target β3-adrenergic receptors suggests applications in metabolic disorders such as obesity and diabetes management .
Additionally, ongoing research is focusing on optimizing the synthesis of this compound and its derivatives to enhance biological activity and reduce side effects. The use of microorganisms for the production of optically active forms has also been explored, indicating a sustainable approach to synthesizing bioactive compounds .
Properties
IUPAC Name |
2-[cyclopropyl(1-phenylpropyl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-14(12-6-4-3-5-7-12)15(10-11-16)13-8-9-13/h3-7,13-14,16H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSPMMIVUKYXFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N(CCO)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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